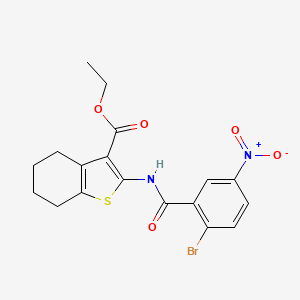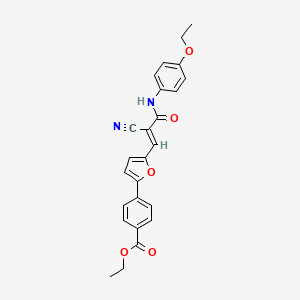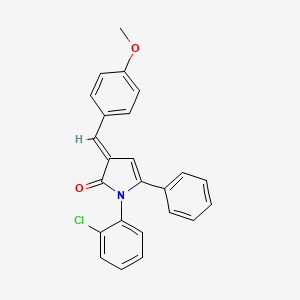![molecular formula C21H27NO2 B11690314 2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11690314.png)
2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimetil-N-[4-(pentiloxi)fenil]benzamida es un compuesto orgánico con una estructura compleja que incluye un núcleo de benzamida sustituido con grupos trimetil y un grupo pentiloxi-fenil
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2,4,6-trimetil-N-[4-(pentiloxi)fenil]benzamida típicamente implica los siguientes pasos:
Formación del Núcleo de Benzamida: El paso inicial involucra la formación del núcleo de benzamida mediante la reacción de ácido 2,4,6-trimetilbenzoico con una amina apropiada bajo condiciones deshidratantes.
Introducción del Grupo Pentiloxi-fenil: El grupo pentiloxi-fenil se introduce a través de una reacción de sustitución nucleofílica, donde el grupo pentiloxi se une al anillo fenilo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores y condiciones controladas de temperatura y presión para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,4,6-trimetil-N-[4-(pentiloxi)fenil]benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos o agentes alquilantes bajo condiciones específicas para lograr la sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
2,4,6-trimetil-N-[4-(pentiloxi)fenil]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y en el desarrollo de nuevos materiales.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 2,4,6-trimetil-N-[4-(pentiloxi)fenil]benzamida involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,4,6-trimetil-N-fenilanilina
- Fenil bis(2,4,6-trimetilbenzoil)fosfina óxido
- 2,4,6-trimetil-N,N-difenilanilina
Unicidad
2,4,6-trimetil-N-[4-(pentiloxi)fenil]benzamida es única debido a la presencia del grupo pentiloxi-fenil, que imparte propiedades químicas y físicas distintas. Esta característica estructural lo diferencia de otros compuestos similares y contribuye a sus aplicaciones y reactividad específicas.
Propiedades
Fórmula molecular |
C21H27NO2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-(4-pentoxyphenyl)benzamide |
InChI |
InChI=1S/C21H27NO2/c1-5-6-7-12-24-19-10-8-18(9-11-19)22-21(23)20-16(3)13-15(2)14-17(20)4/h8-11,13-14H,5-7,12H2,1-4H3,(H,22,23) |
Clave InChI |
RFOGHXHYKIRJRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl]benzamide](/img/structure/B11690240.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11690256.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B11690259.png)

![ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690276.png)
![(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690290.png)
![(2Z,5Z)-2-(benzylimino)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11690293.png)
![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile](/img/structure/B11690296.png)


![2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11690310.png)
